Ethyl mesityl(sulfinyl)methyl sulfone

CAS No.:

Cat. No.: VC1146550

Molecular Formula: C12H16O3S2

Molecular Weight: 272.4g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H16O3S2 |

|---|---|

| Molecular Weight | 272.4g/mol |

| IUPAC Name | 2-[ethylsulfonyl(sulfinyl)methyl]-1,3,5-trimethylbenzene |

| Standard InChI | InChI=1S/C12H16O3S2/c1-5-17(14,15)12(16-13)11-9(3)6-8(2)7-10(11)4/h6-7H,5H2,1-4H3 |

| Standard InChI Key | QKEMWFVCGRONOX-UHFFFAOYSA-N |

| SMILES | CCS(=O)(=O)C(=S=O)C1=C(C=C(C=C1C)C)C |

| Canonical SMILES | CCS(=O)(=O)C(=S=O)C1=C(C=C(C=C1C)C)C |

Introduction

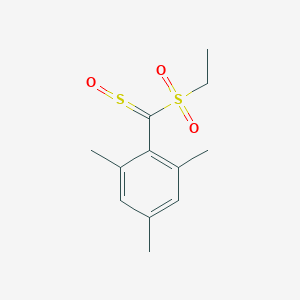

Chemical Structure and Fundamental Properties

Ethyl mesityl(sulfinyl)methyl sulfone is a sulfone compound characterized by the presence of both sulfinyl and sulfonyl functional groups. Its molecular formula is C12H16O3S2, with a molecular weight of approximately 272.38 g/mol. The compound's structure incorporates three key components:

-

An ethyl group attached to a sulfonyl moiety

-

A mesityl group (2,4,6-trimethylphenyl) connected to a sulfinyl group

-

A methylene bridge linking these functional groups

The IUPAC name for this compound is 2-[ethylsulfonyl(sulfinyl)methyl]-1,3,5-trimethylbenzene. The standard InChIKey is QKEMWFVCGRONOX-UHFFFAOYSA-N, with the canonical SMILES notation of CCS(=O)(=O)C(=S=O)C1=C(C=C(C=C1C)C)C.

Table 1: Physical and Chemical Properties of Ethyl mesityl(sulfinyl)methyl sulfone

| Property | Value |

|---|---|

| Molecular Formula | C12H16O3S2 |

| Molecular Weight | 272.38 g/mol |

| Appearance | Not specifically documented |

| Structural Features | Contains both sulfinyl (S=O) and sulfonyl (SO2) groups |

| Key Substituents | Ethyl group, mesityl group (2,4,6-trimethylphenyl) |

| PubChem Compound ID | 822045 |

Chemical Reactivity and Functional Group Behavior

The dual functionality of ethyl mesityl(sulfinyl)methyl sulfone contributes to its unique chemical reactivity:

Sulfonyl Group Reactivity

The sulfonyl (SO2) group exhibits strong electron-withdrawing properties, affecting:

-

Enhanced acidity of adjacent methylene hydrogens

-

Ability to stabilize carbanionic species

-

Potential for nucleophilic substitution reactions

Sulfinyl Group Characteristics

The sulfinyl (S=O) moiety introduces important features:

-

Potential stereogenic center at the sulfur atom

-

Lower oxidation state compared to sulfonyl, allowing for selective oxidation

-

Ability to serve as a chiral auxiliary in asymmetric synthesis

The presence of the mesityl group (2,4,6-trimethylphenyl) likely influences the compound's reactivity through steric and electronic effects. The 1,3,5-trimethyl substitution pattern on the aromatic ring can affect electron density and create steric hindrance around the reaction center .

Comparison with Related Compounds

To better understand ethyl mesityl(sulfinyl)methyl sulfone, comparing it with structurally similar compounds provides valuable context:

Table 2: Comparison of Ethyl mesityl(sulfinyl)methyl sulfone with Related Sulfur Compounds

Ethyl methyl sulfone (CAS: 594-43-4) is particularly well-characterized with the following documented properties:

-

Physical state at 20°C: Solid

-

Melting point: 34°C

-

Boiling point: 239.2°C at 760 mmHg

-

Density: 1.1±0.1 g/cm³

What distinguishes ethyl mesityl(sulfinyl)methyl sulfone is its unique combination of both sulfinyl and sulfonyl functionalities, along with the presence of the bulky mesityl group, which enhances its reactivity and potential applications compared to these simpler sulfur compounds.

Applications in Organic Chemistry and Medicinal Chemistry

Synthetic Applications

The unique structure of ethyl mesityl(sulfinyl)methyl sulfone suggests several potential applications in organic synthesis:

-

As a building block for complex molecule synthesis

-

As a chiral auxiliary in asymmetric transformations

-

In the preparation of sulfinyl derivatives with defined stereochemistry

The versatility of sulfones in various chemical reactions makes them valuable intermediates in the synthesis of complex molecules.

Analytical Methods and Characterization

Characterization of ethyl mesityl(sulfinyl)methyl sulfone and related compounds typically involves:

Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) for structural confirmation

-

Mass spectrometry for molecular weight determination

-

Infrared spectroscopy for functional group identification

Chromatographic Methods

-

High-Performance Liquid Chromatography (HPLC) for purity determination

-

Chiral HPLC for analysis of enantiomeric excess when stereogenic centers are present

For related sulfinyl compounds, enantiomeric excess has been measured using chiral HPLC analysis, with values ranging from 35% to over 99% depending on the synthetic method employed .

Future Research Directions

Several promising research directions for ethyl mesityl(sulfinyl)methyl sulfone include:

Stereochemical Investigations

-

Development of stereoselective synthesis methods

-

Investigation of the compound's potential as a chiral auxiliary

-

Studies on stereochemical stability and configurational integrity

Biological Activity Screening

-

Evaluation of potential antibacterial properties

-

Investigation of enzyme inhibition capabilities

-

Assessment of structure-activity relationships with structural analogs

Recent advances in asymmetric synthesis of chiral sulfinyl compounds suggest that developing highly stereoselective methods for preparing ethyl mesityl(sulfinyl)methyl sulfone could be a valuable research direction .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume